tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate is an organic compound with the molecular formula C14H19NO3 It is a derivative of carbamate and indene, characterized by the presence of a tert-butyl group, a carbamate group, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an indene derivative. One common method involves the use of tert-butyl carbamate and 1-oxo-2,3-dihydro-1H-indene-5-carbaldehyde as starting materials. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the indene moiety can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The indene moiety may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
- tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate is unique due to the presence of both the indene and carbamate moieties, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-[(1-oxo-2,3-dihydroinden-5-yl)methyl]carbamate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-10-4-6-12-11(8-10)5-7-13(12)17/h4,6,8H,5,7,9H2,1-3H3,(H,16,18) |
InChI Key |
XSXYYZQXIQYNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
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